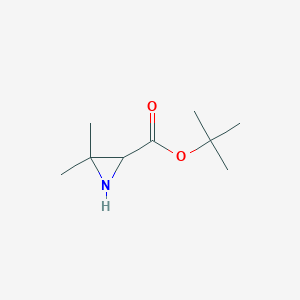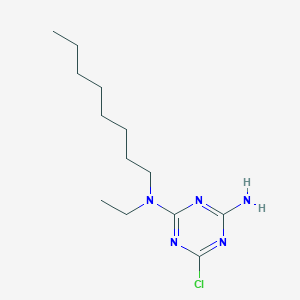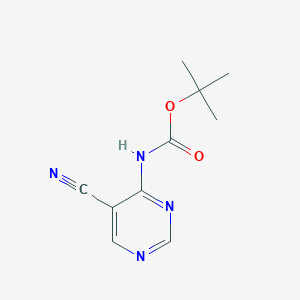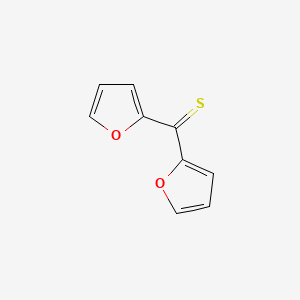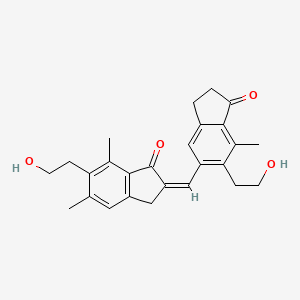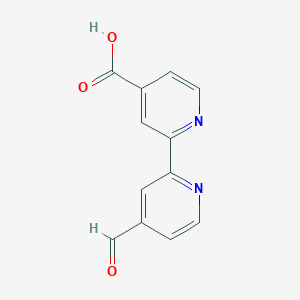
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a formyl group at the 4-position of one pyridine ring and a carboxylic acid group at the 4-position of another pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a Diels-Alder reaction between a key intermediate and a suitable dienophile. For example, a reaction between a pyridine derivative and a triazine carboxylate can lead to the formation of the desired compound . The reaction conditions typically involve the use of hydrogen at room temperature to convert the intermediate to the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the substituents introduced.
科学研究应用
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal complexes and their biological activities.
Industry: Utilized in the development of catalysts and materials for various industrial processes.
作用机制
The mechanism of action of 2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes. For example, the compound can form Schiff bases with amines, which serve as bidentate ligands in coordination chemistry . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Pyridine-2-carbaldehyde:
Pyridine-4-carboxylic acid:
Uniqueness
2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on different pyridine rings. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds.
属性
分子式 |
C12H8N2O3 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
2-(4-formylpyridin-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-7-8-1-3-13-10(5-8)11-6-9(12(16)17)2-4-14-11/h1-7H,(H,16,17) |
InChI 键 |
NLCLADSTIQXTKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)

![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)

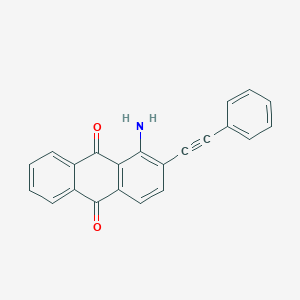
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
